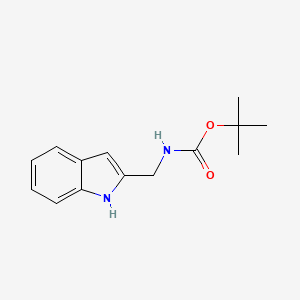

tert-butyl ((1H-indol-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1H-indol-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-9-11-8-10-6-4-5-7-12(10)16-11/h4-8,16H,9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMWTQKNPSEQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl ((1H-indol-2-yl)methyl)carbamate typically involves the reaction of an indole derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

tert-Butyl ((1H-indol-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized indole derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

tert-butyl ((1H-indol-2-yl)methyl)carbamate serves as a building block in the synthesis of more complex indole derivatives, which are crucial in developing pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

The compound has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that tert-butyl ((1H-indol-2-yl)methyl)carbamate exhibits promising anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. It modulates pathways involved in cancer progression, such as inhibiting specific kinases and activating apoptotic pathways.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, potentially disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

- Anti-inflammatory Effects : The compound's interaction with specific molecular targets may modulate immune responses, contributing to its anti-inflammatory properties.

Medicinal Chemistry

Ongoing research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. The indole moiety is known for its ability to interact with multiple biological targets, making it a valuable candidate for drug development.

Industrial Applications

In industrial settings, tert-butyl ((1H-indol-2-yl)methyl)carbamate is utilized in producing specialty chemicals and materials, including dyes and pigments. Its role as an intermediate in synthesizing pharmacologically active compounds highlights its importance in medicinal chemistry.

Case Study 1: Anticancer Activity

A study demonstrated that tert-butyl ((1H-indol-2-yl)methyl)carbamate inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was administered at varying concentrations, with significant reductions in cell viability observed at higher doses.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of tert-butyl ((1H-indol-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring in this compound can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Indole Substitution Position

- C2 vs. C3 Substitution : tert-Butyl ((1H-indol-2-yl)methyl)carbamate’s C2 substitution contrasts with C3-substituted analogues (e.g., ). C2 derivatives are less common in natural products but offer unique electronic profiles for drug design, whereas C3-substituted indoles (e.g., tryptophan derivatives) are prevalent in bioactive molecules .

Functional Group Effects

- Chiral Centers : Compounds like (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate () introduce stereochemical complexity, critical for enantioselective interactions in enzyme inhibition .

Biological Activity

tert-butyl ((1H-indol-2-yl)methyl)carbamate is a notable compound within the class of indole derivatives, which are recognized for their diverse biological activities. This compound is characterized by an indole ring structure, which is common in many biologically active molecules and contributes to its potential therapeutic effects.

Anticancer Properties

Research indicates that tert-butyl ((1H-indol-2-yl)methyl)carbamate exhibits promising anticancer activity . The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that indole derivatives can modulate pathways involved in cancer progression, such as the inhibition of specific kinases and the activation of apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, tert-butyl ((1H-indol-2-yl)methyl)carbamate has been evaluated for antimicrobial activity . Preliminary studies suggest that it may exhibit effectiveness against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vivo studies using animal models have reported significant reductions in inflammatory markers when treated with this compound. For example, compounds structurally similar to tert-butyl ((1H-indol-2-yl)methyl)carbamate have shown inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models, suggesting a strong potential for therapeutic applications in inflammatory diseases .

The biological activity of tert-butyl ((1H-indol-2-yl)methyl)carbamate is largely attributed to its interaction with various molecular targets:

- Receptor Binding : The indole moiety can bind to receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which play critical roles in inflammation and cancer progression.

- Modulation of Immune Responses : By influencing cytokine production and immune cell activation, it may help modulate inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl ((1H-indol-2-yl)methyl)carbamate, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activities |

|---|---|---|

| tert-butyl ((1H-indol-3-yl)methyl)carbamate | Indole ring substituted at 3-position | Potentially different anticancer properties |

| tert-butyl ((1H-indol-5-yl)methyl)carbamate | Indole ring substituted at 5-position | Variability in enzyme inhibition profiles |

This comparison highlights how slight variations in the indole substitution can lead to differing biological activities and mechanisms of action.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several indole derivatives, including tert-butyl ((1H-indol-2-yl)methyl)carbamate. Results indicated that this compound significantly reduced the viability of breast cancer cells in vitro through apoptosis induction mechanisms. The study utilized flow cytometry and Western blot analysis to confirm these findings .

Anti-inflammatory Research

Another research effort focused on the anti-inflammatory potential of indole derivatives. In this study, various compounds were tested for their ability to inhibit COX enzymes, with tert-butyl ((1H-indol-2-yl)methyl)carbamate showing comparable efficacy to established anti-inflammatory drugs like indomethacin. The results suggested that this compound could be a viable candidate for further development as an anti-inflammatory agent .

Q & A

Basic: What synthetic routes are most effective for producing tert-butyl ((1H-indol-2-yl)methyl)carbamate, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via carbamate protection of an indole-derived amine. Key steps include:

- Amine Activation : React 1H-indol-2-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted Boc₂O and by-products. Purity ≥95% is confirmed via HPLC or TLC .

- Critical Considerations : Moisture-sensitive conditions are essential to prevent Boc-group hydrolysis. Side reactions (e.g., N-alkylation of indole) are mitigated by controlling reaction temperature (<25°C) .

Basic: Which spectroscopic techniques are essential for characterizing tert-butyl ((1H-indol-2-yl)methyl)carbamate?

Methodological Answer:

- ¹H/¹³C NMR :

- Indole protons : Aromatic signals appear at δ 6.9–7.4 ppm (1H-indole H3, H4, H5, H6, H7). The Boc tert-butyl group shows a singlet at δ 1.4 ppm (9H), and the methylene group (CH₂) adjacent to the carbamate resonates at δ 4.1–4.3 ppm .

- IR Spectroscopy : Strong C=O stretch of the carbamate at ~1680–1720 cm⁻¹ and N-H stretch at ~3350 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 275.3 (calculated for C₁₄H₁₈N₂O₂). High-resolution MS confirms molecular formula .

Advanced: How does the indole ring influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

The indole’s electron-rich π-system and N-H acidity enable unique reactivity:

- C-H Functionalization : The indole C3 position is susceptible to Pd-mediated coupling (e.g., Suzuki-Miyaura), but the Boc-protected amine sterically hinders C2/C3 reactivity. Preferential activation occurs at C5/C7 positions .

- Catalyst Selection : Bulky ligands (e.g., XPhos) improve regioselectivity. Example: Coupling with aryl boronic acids under Pd(OAc)₂/XPhos at 80°C yields biaryl-indole derivatives .

- Side Reactions : Competing Boc deprotection under basic conditions is minimized using mild bases (K₂CO₃ vs. NaOH) .

Advanced: What crystallographic challenges arise with tert-butyl ((1H-indol-2-yl)methyl)carbamate, and how can SHELX software address them?

Methodological Answer:

- Crystallization Issues : The compound’s flexible Boc group and indole π-stacking tendencies often lead to disordered crystals. Slow evaporation from DCM/hexane (1:3) at 4°C improves crystal quality .

- SHELX Workflow :

- Data Collection : High-resolution (<1.0 Å) X-ray data reduces phase errors.

- Structure Solution : Use SHELXD for direct methods or SHELXT for intrinsic phasing. For disordered tert-butyl groups, PART commands refine occupancy .

- Validation : PLATON checks for missed symmetry and hydrogen bonding (e.g., N-H···O carbamate interactions) .

Basic: What safety protocols are critical when handling tert-butyl ((1H-indol-2-yl)methyl)carbamate?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose as hazardous waste (UN3286) .

- Toxicity Mitigation : Avoid inhalation (P95 respirator if airborne) and skin contact (0.9% saline rinse for exposure) .

Advanced: Can computational modeling predict the stability of tert-butyl ((1H-indol-2-yl)methyl)carbamate under acidic or basic conditions?

Methodological Answer:

- DFT Calculations :

- Boc Deprotection : At pH < 2, H⁺ attacks the carbamate carbonyl, leading to tert-butyl carbocation (ΔG‡ ≈ 25 kcal/mol). MD simulations show solvent (e.g., TFA/DCM) accelerates hydrolysis .

- Indole Protonation : The indole N-H pKa (~17) remains unaffected, but Boc removal lowers electron density, reducing susceptibility to electrophiles .

- Software Tools : Gaussian 16 (B3LYP/6-31G*) or ORCA for energy profiles; PyMol visualizes bond cleavage .

Basic: What are common synthetic by-products, and how are they identified?

Methodological Answer:

- Major Impurities :

- Resolution : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities. ¹H NMR integration quantifies di-Boc contamination .

Advanced: How is tert-butyl ((1H-indol-2-yl)methyl)carbamate utilized in synthesizing kinase inhibitors?

Methodological Answer:

- Intermediate Role : The indole-Boc moiety serves as a pharmacophore in ATP-binding pocket targeting. Example: Coupling with pyrimidine amines (via Buchwald-Hartwig amination) yields inhibitors for JAK2 or EGFR kinases .

- Case Study : In , cobalt-catalyzed C-H amination incorporates the compound into a pyrimidine scaffold, enhancing binding affinity (IC₅₀ < 50 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.